molecular formula C20H11N3O5 B12584236 4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile CAS No. 648891-34-3

4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile

Katalognummer: B12584236
CAS-Nummer: 648891-34-3
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: HMUSXSWFJHVMMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of hydroxy, nitro, and benzonitrile groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves multiple steps, including the introduction of hydroxy and nitro groups to a phenylene core, followed by the attachment of benzonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups can form hydrogen bonds or participate in redox reactions, influencing the compound’s biological activity. The benzonitrile groups may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

The uniqueness of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile lies in its combination of functional groups, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

648891-34-3

Molekularformel

C20H11N3O5

Molekulargewicht

373.3 g/mol

IUPAC-Name

4-[3-(4-cyanophenoxy)-5-hydroxy-4-nitrophenoxy]benzonitrile

InChI

InChI=1S/C20H11N3O5/c21-11-13-1-5-15(6-2-13)27-17-9-18(24)20(23(25)26)19(10-17)28-16-7-3-14(12-22)4-8-16/h1-10,24H

InChI-Schlüssel

HMUSXSWFJHVMMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C#N)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.